3-(4-(4,6-difluorobenzo[d]thiazol-2-yl)piperazine-1-carbonyl)-2H-chromen-2-one
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Overview
Description
3-(4-(4,6-difluorobenzo[d]thiazol-2-yl)piperazine-1-carbonyl)-2H-chromen-2-one is a complex organic compound that features a combination of chromenone, piperazine, and thiazole moieties
Mechanism of Action
Target of Action
Compounds with similar structures, such as benzothiazole derivatives, have been reported to have significant anti-inflammatory and analgesic activities .
Mode of Action
Benzothiazole derivatives, which share structural similarities with this compound, are known to inhibit the biosynthesis of prostaglandins, which are derived from arachidonic acid .
Biochemical Pathways
Similar compounds, such as benzothiazole derivatives, are known to affect the cyclo-oxygenase and 5-lipoxygenase pathways, which are involved in the metabolism of arachidonic acid to prostaglandins and leukotrienes .
Result of Action
Similar compounds, such as benzothiazole derivatives, have been reported to have significant anti-inflammatory and analgesic activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-(4,6-difluorobenzo[d]thiazol-2-yl)piperazine-1-carbonyl)-2H-chromen-2-one typically involves multi-step organic reactions. The process begins with the preparation of the chromenone core, followed by the introduction of the piperazine and thiazole groups. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound. For instance, the use of anhydrous conditions and inert atmospheres may be necessary to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, which allow for better control over reaction conditions and scalability. Additionally, purification techniques such as crystallization or chromatography would be employed to ensure the final product’s purity.
Chemical Reactions Analysis
Types of Reactions
3-(4-(4,6-difluorobenzo[d]thiazol-2-yl)piperazine-1-carbonyl)-2H-chromen-2-one can undergo various chemical reactions, including:
Oxidation: The chromenone moiety can be oxidized to form quinones.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH must be carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the chromenone moiety would yield quinones, while reduction would produce dihydro derivatives.
Scientific Research Applications
3-(4-(4,6-difluorobenzo[d]thiazol-2-yl)piperazine-1-carbonyl)-2H-chromen-2-one has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its potential as an anticancer, antiviral, or antimicrobial agent.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Comparison with Similar Compounds
Similar Compounds
4,6-difluorobenzo[d]thiazole derivatives: These compounds share the thiazole moiety and exhibit similar biological activities.
Piperazine derivatives: Known for their use in medicinal chemistry, particularly in the development of antipsychotic and antiemetic drugs.
Chromenone derivatives: Widely studied for their antioxidant and anti-inflammatory properties.
Uniqueness
What sets 3-(4-(4,6-difluorobenzo[d]thiazol-2-yl)piperazine-1-carbonyl)-2H-chromen-2-one apart is the combination of these three distinct moieties, which may confer unique biological activities and chemical properties not observed in simpler analogs.
Properties
IUPAC Name |
3-[4-(4,6-difluoro-1,3-benzothiazol-2-yl)piperazine-1-carbonyl]chromen-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15F2N3O3S/c22-13-10-15(23)18-17(11-13)30-21(24-18)26-7-5-25(6-8-26)19(27)14-9-12-3-1-2-4-16(12)29-20(14)28/h1-4,9-11H,5-8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AOFMERRRUHYQAX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NC3=C(C=C(C=C3S2)F)F)C(=O)C4=CC5=CC=CC=C5OC4=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15F2N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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